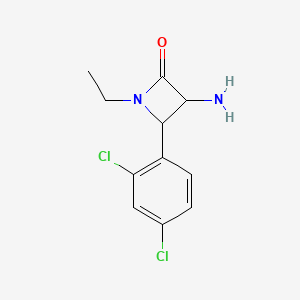
(2-(5-nitro-1H-indol-2-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(5-nitro-1H-indol-2-yl)phenyl)methanol: is a chemical compound with the molecular formula C15H12N2O3 It is characterized by the presence of an indole ring substituted with a nitro group at the 5-position and a phenylmethanol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(5-nitro-1H-indol-2-yl)phenyl)methanol typically involves the following steps:
Nitration of Indole: The starting material, indole, undergoes nitration to introduce a nitro group at the 5-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formylation: The nitrated indole is then subjected to formylation to introduce a formyl group at the 2-position. This can be done using reagents such as formic acid and acetic anhydride.
Reduction: The formyl group is reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-(5-nitro-1H-indol-2-yl)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydroxymethyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2-(5-nitro-1H-indol-2-yl)phenyl)methanol can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving indole derivatives.
Medicine:
Drug Development: Due to its structural similarity to bioactive indole derivatives, it can be explored for potential therapeutic applications.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-(5-nitro-1H-indol-2-yl)phenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the indole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- (5-nitro-1H-indol-2-yl)methanol
- 2-(5-nitro-1H-indol-2-yl)ethanol
- (2-(5-nitro-1H-indol-2-yl)phenyl)ethanol
Uniqueness: (2-(5-nitro-1H-indol-2-yl)phenyl)methanol is unique due to the presence of both a nitro group and a phenylmethanol group on the indole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
874752-05-3 |
|---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
[2-(5-nitro-1H-indol-2-yl)phenyl]methanol |
InChI |
InChI=1S/C15H12N2O3/c18-9-10-3-1-2-4-13(10)15-8-11-7-12(17(19)20)5-6-14(11)16-15/h1-8,16,18H,9H2 |
InChI Key |
AEWWEYQTIRUIET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline](/img/structure/B11855791.png)



![9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one](/img/structure/B11855829.png)



![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)



![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11855871.png)
![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)
